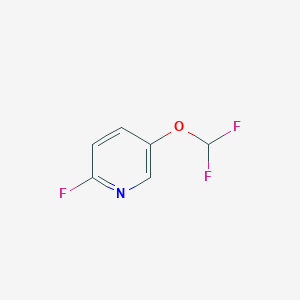

5-(Difluoromethoxy)-2-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethoxy)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYNBQKHBNEVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130318-80-8 | |

| Record name | 5-(difluoromethoxy)-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Chemical Transformations of 5 Difluoromethoxy 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, particularly those bearing leaving groups like halogens. The presence of electron-withdrawing groups enhances the ring's susceptibility to nucleophilic attack.

The position of the fluorine atom on the pyridine ring is a critical determinant of its reactivity in SNAr reactions. Halogens at the 2- or 4-positions of the pyridine ring render the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com This is because the nitrogen atom in the ring can stabilize the negative charge of the Meisenheimer intermediate through resonance, a key step in the SNAr mechanism. youtube.comstackexchange.com

In the case of 2-fluoropyridines, the high electronegativity of the fluorine atom further activates the C-2 position for nucleophilic attack. nih.govacs.org This activating effect is so pronounced that 2-fluoropyridine (B1216828) reacts with sodium ethoxide in ethanol (B145695) 320 times faster than its chloro-analogue, 2-chloropyridine (B119429). nih.govacs.org The strong electron-withdrawing inductive effect of fluorine helps to stabilize the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com

Conversely, a fluorine atom at the 5-position can have a retarding effect on nucleophilic substitution occurring at the 2-position. This is attributed to lone-pair/lone-pair repulsion with the negative charge that builds up on the central carbon atom of the Meisenheimer intermediate. researchgate.net

The high reactivity of the fluorine atom at the C-2 position of the pyridine ring makes it an excellent leaving group in SNAr reactions, enabling a wide range of subsequent derivatizations. acs.org The displacement of the fluoride (B91410) ion by various nucleophiles allows for the introduction of diverse functional groups at this position.

Mild reaction conditions are often sufficient for these transformations, which is a significant advantage when working with complex molecules that may contain sensitive functional groups. nih.gov This "late-stage functionalization" approach is highly valuable in medicinal chemistry and drug discovery, as it allows for the rapid synthesis of analogues of a lead compound. acs.org

Common nucleophiles used in these displacement reactions include:

O-nucleophiles: Alcohols and phenols can be used to introduce alkoxy and aryloxy groups.

N-nucleophiles: Amines, both primary and secondary, react to form aminopyridine derivatives. rsc.org

S-nucleophiles: Thiols can be employed to synthesize thiopyridine compounds.

C-nucleophiles: Carbanions and other carbon-based nucleophiles can be used to form new carbon-carbon bonds.

The versatility of SNAr reactions on 2-fluoropyridine scaffolds provides a powerful tool for the synthesis of a diverse array of substituted pyridine derivatives.

Electrophilic Substitution Reactions and Functionalization

While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, the introduction of activating groups can facilitate such reactions. However, the presence of two strongly electron-withdrawing groups, the 2-fluoro and 5-difluoromethoxy substituents, in 5-(Difluoromethoxy)-2-fluoropyridine makes the ring highly deactivated towards electrophilic attack.

Therefore, direct electrophilic substitution on the pyridine ring of this compound is challenging. Functionalization is more commonly achieved through other means, such as the SNAr reactions discussed above or through metalation followed by reaction with an electrophile. nih.gov Directed ortho-metalation, for instance, can be a powerful strategy to introduce substituents at specific positions of the pyridine ring, guided by a directing group. nih.gov

Cross-Coupling Methodologies Involving Carbon-Halogen and Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-fluorine bond in this compound can participate in these reactions, although it is generally less reactive than carbon-bromine or carbon-iodine bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and a halide or triflate. musechem.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

While aryl fluorides are generally less reactive in Suzuki-Miyaura coupling than other aryl halides, specialized catalyst systems have been developed to facilitate their use. nih.gov For 2-fluoropyridines, the reaction can be an effective method for introducing aryl or vinyl substituents at the 2-position. The success of the coupling often depends on the choice of palladium catalyst, ligand, and base. nih.gov

Table 1: Key Components in Suzuki-Miyaura Coupling

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | Stabilizes the catalyst and influences reactivity | Phosphines (e.g., PPh₃, XPhos, SPhos), N-heterocyclic carbenes (NHCs) |

| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Organoboron Reagent | Provides the carbon nucleophile | Arylboronic acids, vinylboronic acids, alkylboronic esters |

| Solvent | Solubilizes reactants and influences reaction rate | Toluene, dioxane, DMF, water |

The difluoromethoxy group at the 5-position can influence the electronic properties of the pyridine ring and, consequently, the efficiency of the Suzuki-Miyaura coupling.

Beyond the Suzuki-Miyaura reaction, a variety of other transition metal-catalyzed cross-coupling reactions can be employed to functionalize pyridine scaffolds. These reactions offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Stille Coupling: This reaction couples an organotin compound with an organic halide, catalyzed by palladium.

Heck Coupling: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide, catalyzed by palladium.

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by palladium.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, typically catalyzed by palladium or nickel.

The choice of coupling reaction depends on the desired bond to be formed and the specific substrates involved. The reactivity of the C-F bond in this compound in these reactions would need to be considered, and optimization of reaction conditions would likely be necessary.

Transformations Specific to the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is generally considered a stable functional group, often used in medicinal chemistry as a bioisostere for a methoxy (B1213986) or hydroxyl group to improve metabolic stability and modulate physicochemical properties. nih.gov However, under certain reaction conditions, this group can undergo transformations. While specific studies on this compound are limited, the reactivity of the difluoromethoxy group on other aromatic systems can provide insights into its potential chemical behavior.

One potential transformation is the cleavage of the C-O bond of the difluoromethoxy group. The strength of the carbon-fluorine bonds makes the CF₂H moiety relatively robust. Hydrolysis of the difluoromethoxy group to a hydroxyl group is a conceivable but challenging reaction that would likely require harsh acidic or basic conditions. For instance, the related 5-fluoro-2-methoxypyridine (B1304894) can be hydrolyzed to 5-fluoro-2-hydroxypyridine. While analogous, the increased stability of the difluoromethoxy group would necessitate more forcing conditions.

Another aspect of the difluoromethoxy group's reactivity is related to its formation, which often proceeds via the reaction of a phenol (B47542) with a source of difluorocarbene (:CF₂). This suggests that under specific conditions, the reverse reaction—cleavage to a phenol and difluorocarbene—might be possible, although this is not a common synthetic transformation.

The acidity of the hydrogen atom in the -OCF₂H group is another feature. Deprotonation of this hydrogen is difficult but could potentially be achieved with a strong enough base, leading to a difluoromethoxide anion. This anion could then be involved in further reactions, although this reactivity is not widely exploited.

While direct transformations of the difluoromethoxy group on this compound are not well-documented in the literature, the following table summarizes potential transformations based on the general reactivity of difluoromethoxyarenes.

| Transformation | Reagents and Conditions | Expected Product | Notes |

| Hydrolysis | Strong acid (e.g., HBr, HI) or strong base (e.g., NaOH), high temperature | 2-Fluoro-5-hydroxypyridine | Conditions would likely be harsh due to the stability of the O-CF₂H bond. |

| Deprotonation | Very strong base (e.g., organolithium reagents) | This compound-anion | The resulting anion could potentially be trapped with an electrophile. |

This table represents potential transformations based on the general reactivity of related compounds, as specific literature for this compound is not available.

Radical-Mediated Reactions for Selective Functionalization

Radical-mediated reactions offer a powerful tool for the selective functionalization of C-H bonds in heterocyclic compounds. The electronic nature of the pyridine ring in this compound, being electron-deficient, makes it a suitable substrate for radical reactions, particularly those involving nucleophilic radicals.

The regioselectivity of radical addition to the pyridine ring is influenced by the position of the substituents. In general, radical functionalization of pyridines can occur at various positions, and methods have been developed for selective C-H functionalization at the meta-position of the pyridine ring through a dearomatization-rearomatization process involving radical intermediates.

For this compound, the positions available for C-H functionalization are C-3, C-4, and C-6. The electron-withdrawing nature of both the 2-fluoro and 5-difluoromethoxy groups would likely direct radical attack to specific positions. For instance, in Minisci-type reactions, which involve the addition of a radical to a protonated pyridine, the regioselectivity is governed by both steric and electronic factors.

Photoredox catalysis is a modern and versatile method for generating radicals under mild conditions, which could be applied to the functionalization of this compound. These reactions often utilize a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process to generate a radical from a suitable precursor. This radical can then add to the pyridine ring.

Given the lack of specific examples in the literature for this compound, the following table presents representative examples of radical-mediated C-H functionalization of substituted pyridines, which could be analogous to the potential reactivity of the target compound.

| Reaction Type | Radical Source | Reagents and Conditions | Product Type | Reference Example |

| Trifluoromethylation | CF₃I | Ru(bpy)₃Cl₂, visible light, base | C-H Trifluoromethylated pyridine | Trifluoromethylation of 3-substituted pyridines |

| Perfluoroalkylation | RբI | Ir(ppy)₃, visible light | C-H Perfluoroalkylated pyridine | Perfluoroalkylation of various pyridines |

| Arylation | Arylboronic acid | Ag₂CO₃, K₂S₂O₈ | C-H Arylated pyridine | Radical arylation of 4-cyanopyridine |

| Chlorination | CCl₄ | K₂S₂O₈, H₂O/CH₃CN | C-H Chlorinated pyridine | Radical chlorination of picoline |

This table provides examples of radical-mediated reactions on substituted pyridines to illustrate the potential for selective functionalization. Specific outcomes for this compound would require experimental investigation.

Mechanistic Investigations and Elucidation of Reaction Pathways

Fundamental Studies on Carbon-Fluorine (C-F) Bond Activation in Fluorinated Pyridines

The activation of the C-F bond, known for its high bond dissociation energy, presents a significant chemical challenge. Research into the cleavage of this bond in fluorinated pyridines has led to the development of several effective strategies, which can be broadly categorized into transition metal-mediated and transition metal-free approaches. These studies are crucial for understanding the potential reaction mechanisms applicable to 5-(difluoromethoxy)-2-fluoropyridine.

Transition metal complexes, particularly those of nickel, palladium, and platinum, are potent catalysts for the activation of C-F bonds in fluoroaromatic and fluoroheteroaromatic molecules. nih.govresearchgate.net The general mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center. researchgate.net For fluoropyridines, the regioselectivity of this activation can be influenced by the electronic properties of the substituents on the pyridine (B92270) ring.

The cornerstone of transition metal-mediated C-F activation is the oxidative addition step, where a low-valent metal complex inserts into the C-F bond. wikipedia.org This process increases the oxidation state and coordination number of the metal center. wikipedia.org For a generic fluoropyridine, this can be represented by the reaction of a metal complex LnM with the fluoropyridine to form a metal-fluoride-aryl complex LnMF(ArF). researchgate.net

Fluoroaromatics reacting with an ML2 center typically first form an η2-arene complex, which is then followed by the oxidative addition to generate the MF(ArF)(L)2 or MH(ArF)(L)2 species (where M can be Ni, Pd, or Pt, and L is a trialkylphosphine). researchgate.net The competition between C-F and C-H bond activation is a significant factor and is highly dependent on the metal used. nih.gov

A concerted pathway is often proposed for the oxidative addition of nonpolar substrates, involving a three-centered transition state. wikipedia.org However, for polar C-F bonds, an SN2-type mechanism can also be considered, where the metal center nucleophilically attacks the carbon atom, leading to the displacement of the fluoride (B91410) ion. wikipedia.org

The efficiency and selectivity of transition metal-catalyzed C-F activation are profoundly influenced by the choice of ligands, activators, and counterions. Phosphine (B1218219) ligands are particularly common in these catalytic systems. They can modulate the electronic and steric properties of the metal center, thereby influencing the rate and selectivity of the oxidative addition and subsequent steps. nih.gov

In some cases, the phosphine ligand is not merely a spectator but actively participates in the C-F activation process. This "phosphine-assisted" C-F activation involves the transfer of the fluorine atom to the phosphorus center, forming a fluorophosphorane intermediate. nih.govresearchgate.net This pathway can compete with direct oxidative addition at the metal center. The addition of the C-F bond across the M-PR3 bond can proceed through a four-center transition state, followed by the transfer of an alkyl or aryl group from the phosphine to the metal. nih.gov

Fluorophilic activators, such as aluminum or silicon-based reagents, can also be employed to facilitate C-F bond cleavage by acting as fluoride acceptors. These activators can polarize the C-F bond, making it more susceptible to nucleophilic attack or oxidative addition.

A complete catalytic cycle for the functionalization of a C-F bond in a fluoropyridine typically involves three main steps:

Oxidative Addition: The active catalyst, often a low-valent transition metal complex, reacts with the fluoropyridine to cleave the C-F bond and form a metal-aryl-fluoride intermediate.

Transmetalation or Insertion: The second reactant (e.g., an organometallic reagent or an unsaturated molecule) is introduced to the metal center, either through transmetalation or insertion into the metal-aryl bond.

Reductive Elimination: The final product is formed by the reductive elimination of the coupled fragments from the metal center, regenerating the active catalyst. wikipedia.org

The characterization of key intermediates in these cycles is essential for elucidating the reaction mechanism. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), particularly 19F and 31P NMR, are invaluable for identifying and characterizing metal-fluoride and metal-phosphine complexes. X-ray crystallography can provide definitive structural information for stable intermediates.

Table 1: Key Steps in a Generic Catalytic Cycle for C-F Functionalization

| Step | Description | Key Intermediates |

| Oxidative Addition | Cleavage of the C-F bond by the metal center. | LnM(ArF)(F) |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the transition metal center. | LnM(ArF)(R) |

| Reductive Elimination | Formation of a new C-C or C-heteroatom bond and regeneration of the active catalyst. | ArF-R |

Note: L represents a ligand, M is a transition metal, ArF is the fluoropyridyl group, and R is the coupling partner.

While transition metal catalysis is a dominant approach, transition metal-free methods for C-F bond activation have gained increasing attention. These strategies often rely on the use of strong Lewis acids or photoredox catalysis.

Lewis acids can activate C-F bonds by coordinating to the fluorine atom, thereby polarizing the bond and facilitating its cleavage. nih.gov This can lead to the formation of a cationic intermediate that can be trapped by a nucleophile. Strong Lewis acids such as aluminum and boron compounds have been shown to promote the hydrodefluorination and functionalization of fluoroaromatics. rsc.org

The mechanism of Lewis acid-promoted C-F activation can be viewed as an S_N1-type process, where the departure of the fluoride ion is assisted by the Lewis acid, generating a pyridyl cation. nih.gov This cation can then react with a variety of nucleophiles. For example, the reaction of 2-trifluoromethyl-1-alkenes with arenes in the presence of EtAlCl2 proceeds through a Friedel-Crafts-type mechanism involving the elimination of a fluoride ion. nih.gov

Table 2: Comparison of C-F Activation Strategies

| Activation Strategy | Key Reagents/Catalysts | General Mechanism |

| Transition Metal-Mediated | Ni, Pd, Pt complexes with phosphine ligands | Oxidative addition, transmetalation, reductive elimination |

| Transition Metal-Free | Strong Lewis acids (e.g., AlCl3, B(C6F5)3) | Lewis acid-base interaction, formation of cationic intermediates |

Transition Metal-Free Strategies for C-F Bond Cleavage

Nucleophilic Substitution Pathways and Concerted Mechanisms

The C-F bond at the 2-position of the pyridine ring in this compound is highly susceptible to nucleophilic attack. This reactivity is characteristic of nucleophilic aromatic substitution (SNAr) reactions, which proceed via a distinct addition-elimination mechanism. wikipedia.org

The archetypal SNAr pathway involves a two-step process:

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride ion, which acts as the leaving group.

A critical aspect of SNAr reactions involving halo-aromatics is the "element effect," which describes the relative reactivity of different halogens as leaving groups. For this mechanism, the typical leaving group ability (I > Br > Cl > F) is inverted. The observed order of reactivity is F > Cl > Br > I. libretexts.orgmasterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. libretexts.orgmasterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom at the 2-position more electrophilic and thus more susceptible to attack by a nucleophile. nih.gov

Kinetic studies comparing 2-fluoropyridine (B1216828) and 2-chloropyridine (B119429) with sodium ethoxide in ethanol (B145695) demonstrated that 2-fluoropyridine reacts 320 times faster than its chloro-analogue, underscoring the activating effect of the fluorine substituent in this mechanism. nih.govresearchgate.net While the addition-elimination pathway is widely accepted, some studies suggest that reactions of 2-halopyridines may proceed through a more concerted mechanism, depending on the specific reactants and conditions. reddit.com

Relative Reactivity in Nucleophilic Aromatic Substitution

| Leaving Group (X) in 2-X-Pyridine | Relative Rate of Substitution | Rationale |

|---|---|---|

| F | High (e.g., 320 times faster than Cl) nih.govresearchgate.net | Strong inductive effect activates the ring for nucleophilic attack (rate-determining step). libretexts.org |

| Cl | Moderate | Less activating than fluorine, but still a viable leaving group. |

| Br | Similar to Cl | Weaker inductive effect compared to F and Cl. |

| I | Low | Weakest inductive activation for the rate-determining step. |

Radical-Based C-F Bond Activation Approaches

While nucleophilic substitution is a common pathway for functionalizing the C-F bond in this compound, radical-based C-F bond activation represents an alternative strategy, particularly for polyfluoroarenes. rsc.org These transformations typically proceed through distinct radical intermediates and offer complementary reactivity.

The primary mechanism involves the generation of a multifluoroaryl radical anion. rsc.org This is often achieved through a single-electron transfer (SET) from a suitable donor, such as a photocatalyst or a reducing agent, to the polyfluoroarene substrate. dntb.gov.uarsc.org The resulting radical anion is a key intermediate that can undergo several transformations, the most important being the cleavage of a C-F bond to release a fluoride anion and generate an aryl radical. This process is driven by the formation of the highly stable fluoride ion.

Single-Electron Transfer (SET): The polyfluoroarene accepts an electron to form a radical anion.

C-F Bond Cleavage: The radical anion intermediate fragments, breaking the C-F bond.

Radical Trapping: The newly formed aryl radical can be trapped by a hydrogen atom source or participate in cross-coupling reactions to form new C-C or C-heteroatom bonds.

This approach has become increasingly powerful with the advent of visible-light photoredox catalysis, which allows for the generation of the necessary radical intermediates under mild conditions. dntb.gov.ua The transformations are categorized based on the key intermediates involved, with multifluoroaryl radical anions being the most established pathway. rsc.org

Mechanistic Insights into Site-Selective Fluorination Reactions

The synthesis of 2-fluoropyridine derivatives often relies on the direct, site-selective C-H fluorination of the parent pyridine ring. A prominent and mechanistically insightful method utilizes silver(II) fluoride (AgF₂) to achieve exclusive fluorination at the C-2 position (adjacent to the nitrogen atom). nih.govresearchgate.net

Influence of Coordination Chemistry on Fluorination Processes

The remarkable regioselectivity of the AgF₂-mediated fluorination is attributed to the crucial role of coordination chemistry. The proposed mechanism is initiated by the coordination of the basic nitrogen atom of the pyridine ring to the silver(II) center. nih.govacs.orgresearchgate.net This Lewis acid-base interaction is the first and directing step of the reaction.

This coordination has a profound electronic impact on the pyridine ring. By binding to the nitrogen's lone pair, the silver atom enhances the electron-deficient nature of the heterocycle, effectively "activating" it towards subsequent reactions. This initial coordination complex is the key to directing the fluorinating agent to the adjacent C-H bond.

Role of Reactive Intermediates in Governing Regioselectivity

Following the initial coordination, the reaction proceeds through a series of well-defined reactive intermediates that govern the exclusive C-2 regioselectivity. The Ag(II)-pyridine complex is the central intermediate that dictates the reaction's course. researchgate.net

The proposed mechanistic sequence is as follows:

Coordination: Pyridine coordinates to AgF₂, forming an Ag(II)-pyridine complex. nih.govacs.org

Fluoride Addition: A fluoride ion adds to the C-2 position of the activated pyridine ring, forming a dihydropyridine (B1217469) intermediate. This step is favored at the C-2 position due to the increased electrophilicity induced by the coordinated silver. researchgate.net

Oxidation/Aromatization: The Ag(II) center acts as an oxidant, promoting a formal hydrogen atom abstraction from the C-2 position to eliminate Ag(I)F and a proton, thereby restoring the aromaticity of the ring and yielding the 2-fluoropyridine product. nih.govacs.orgresearchgate.net

This pathway elegantly explains the high selectivity for fluorination at the position alpha to the nitrogen. The direct involvement of the metal center in coordinating and activating the substrate is paramount. This contrasts with other functionalization methods, such as those involving Zincke imine intermediates, which can direct fluorination to the C-3 position under different conditions. acs.orgnih.gov

Kinetic and Thermodynamic Analyses of Fluorination Reactions

The kinetics and thermodynamics of reactions involving fluoropyridines are heavily influenced by the unique properties of the C-F bond and the electronic nature of the pyridine ring.

From a kinetic standpoint, the rate of SNAr reactions is a key area of study. As noted previously, the substitution of a fluorine atom at the 2-position of a pyridine ring is significantly faster than that of other halogens. nih.gov This is a direct consequence of the mechanism, where the rate-determining step is the nucleophilic attack. The strong electron-withdrawing inductive effect of fluorine accelerates this step, making 2-fluoropyridines highly reactive electrophiles in SNAr chemistry. libretexts.org The reactivity is further enhanced by additional electron-withdrawing groups on the ring, which can further stabilize the negative charge in the Meisenheimer intermediate. libretexts.orgresearchgate.net

Kinetic Factors in SNAr of 2-Halopyridines

| Factor | Kinetic Influence | Mechanistic Rationale |

|---|---|---|

| Electronegativity of Leaving Group (F > Cl > Br > I) | Increases reaction rate | Enhances the electrophilicity of the substitution site, accelerating the rate-determining nucleophilic attack. libretexts.org |

| Electron-Withdrawing Substituents | Increase reaction rate | Stabilize the anionic Meisenheimer intermediate, lowering the activation energy. libretexts.orgresearchgate.net |

| Electron-Donating Substituents | Decrease reaction rate | Destabilize the anionic intermediate, raising the activation energy. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound containing hydrogen, fluorine, and carbon, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments is essential.

Proton (¹H) NMR for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the 5-(Difluoromethoxy)-2-fluoropyridine molecule. The analysis would focus on:

Chemical Shift (δ): The positions of the signals in the spectrum would indicate the electronic environment of the protons on the pyridine (B92270) ring and the difluoromethoxy group. The aromatic protons would appear in a distinct downfield region, while the single proton of the -OCHF₂ group would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

Spin-Spin Coupling: Coupling patterns (e.g., doublets, triplets) would reveal the connectivity between adjacent, non-equivalent protons on the pyridine ring.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the presence of the three distinct protons on the pyridine ring and one on the difluoromethoxy group.

Fluorine (¹⁹F) NMR for Fluorine Atom Environments and Connectivity

Given the presence of two distinct fluorine environments (at the C2 position and in the -OCHF₂ group), ¹⁹F NMR spectroscopy is a particularly powerful tool for characterization. nih.govhuji.ac.il Key information derived would include:

Chemical Shift (δ): Two distinct signals would be expected, one for the fluorine atom attached directly to the pyridine ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The wide chemical shift range of ¹⁹F NMR allows for excellent signal separation. huji.ac.il

Coupling Constants (J): Analysis of coupling constants would confirm structural assignments. A significant triplet would be observed for the -OCHF₂ fluorine atoms due to coupling with the proton on the same carbon (²JHF). The fluorine at the C2 position would show coupling to the adjacent proton on the ring. Long-range couplings between the two different fluorine environments might also be observed.

Carbon (¹³C) NMR for Carbon Skeleton Characterization

Carbon (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. thieme-connect.de For this compound, this analysis would show:

Chemical Shift (δ): Six distinct signals would be expected, corresponding to the five carbons of the pyridine ring and the one carbon of the difluoromethoxy group. The chemical shifts of the carbons directly bonded to fluorine atoms would be significantly affected, appearing as doublets or triplets due to C-F coupling.

¹H-Decoupled Spectra: Typically, ¹³C NMR spectra are acquired with proton decoupling, resulting in single sharp lines for each carbon, which simplifies the spectrum and enhances sensitivity. thieme-connect.de

DEPT (Distortionless Enhancement by Polarization Transfer): This technique would be used to differentiate between CH, CH₂, and CH₃ groups, although for this specific molecule, it would primarily distinguish the CH carbons of the pyridine ring and the CHF carbon of the difluoromethoxy group from the quaternary carbons.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Molecular Ion Peak (M⁺): MS would confirm the molecular weight of this compound (163.1 g/mol ). biosynth.com

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₄F₃NO).

Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer provides a fingerprint that can help confirm the structure. Expected fragments would include the loss of the difluoromethoxy group or cleavage of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-F Stretching: Strong absorption bands are characteristic of carbon-fluorine bonds.

C-O-C Stretching: Bands corresponding to the ether linkage of the difluoromethoxy group would be present.

Aromatic C=C and C=N Stretching: Vibrations associated with the pyridine ring would appear in the fingerprint region of the spectrum.

C-H Stretching: Signals corresponding to the aromatic C-H bonds and the C-H bond of the difluoromethoxy group would also be observed.

X-ray Crystallography for Precise Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray crystallography would provide the most definitive structural information. wikipedia.orgnih.gov This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. The resulting data would yield:

Unambiguous Molecular Structure: Confirmation of the connectivity of all atoms.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Crystal Packing Information: Details on how the molecules are arranged in the crystal lattice, including any intermolecular interactions.

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation of this compound from potential impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed techniques for this purpose, each offering distinct advantages for the analysis of this fluorinated heterocyclic compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the purity determination of this compound. The fluorinated nature of the molecule influences its retention behavior, often necessitating specialized column chemistries for optimal separation. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) ligands, can provide unique selectivity for halogenated aromatic compounds through dipole-dipole, π-π, and ion-exchange interactions, complementing the hydrophobic interactions of traditional C18 columns. chromatographyonline.com

A typical RP-HPLC method for the analysis of this compound would involve a gradient elution to ensure the separation of impurities with a wide range of polarities. The selection of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is critical for achieving good peak shape and resolution.

Illustrative HPLC Method Parameters for Purity Analysis of this compound:

| Parameter | Condition |

| Column | Pentafluorophenyl (PFP) bonded silica, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Under these illustrative conditions, this compound would be well-retained and exhibit a sharp, symmetrical peak. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Example HPLC Purity Data for a Synthesized Batch of this compound:

| Peak Number | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 3.45 | 15,234 | 0.25 | Potential Impurity 1 |

| 2 | 8.92 | 5,987,456 | 99.51 | This compound |

| 3 | 11.28 | 14,421 | 0.24 | Potential Impurity 2 |

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Temperature programming, where the column temperature is increased during the analysis, is a crucial technique for ensuring the timely elution of compounds with varying boiling points and for achieving sharp peaks for less volatile components. chromatographyonline.comchromatographytoday.com

The choice of the capillary column's stationary phase is critical. A mid-polar phase, such as one containing phenyl and methyl polysiloxane, often provides a good balance of interactions for separating aromatic and moderately polar compounds. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the main component and any impurities. nih.gov

Illustrative GC Method Parameters for Purity Analysis of this compound:

| Parameter | Condition |

| Column | 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (50:1) |

| Injection Volume | 1 µL |

A GC analysis under these conditions would provide a chromatogram with well-resolved peaks, allowing for accurate purity assessment. The retention time is a characteristic property of the compound under the specified conditions.

Example GC Purity Data for a Synthesized Batch of this compound:

| Peak Number | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 6.78 | 21,543 | 0.31 | Potential Starting Material |

| 2 | 12.54 | 6,923,451 | 99.48 | This compound |

| 3 | 14.89 | 14,602 | 0.21 | Potential Byproduct |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For "5-(Difluoromethoxy)-2-fluoropyridine," DFT calculations can elucidate fundamental properties such as electron distribution, molecular orbital energies, and reactivity indices. By modeling the molecule, researchers can predict its behavior in chemical reactions and its spectroscopic characteristics.

DFT studies on substituted pyridines have shown that the nature and position of substituents significantly influence the electronic properties of the pyridine (B92270) ring. rsc.org For "this compound," the highly electronegative fluorine atoms in both the 2-fluoro and 5-difluoromethoxy groups are expected to have a strong inductive effect, withdrawing electron density from the aromatic ring. This withdrawal affects the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For "this compound," the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO may have significant contributions from the carbon atoms attached to the fluorine substituents.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data is hypothetical and serves to illustrate typical outputs of DFT calculations for a molecule like this compound, based on general principles for similar compounds.)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways, transition states, and activation energies. mdpi.com For synthetic routes involving "this compound," this approach can be used to predict the feasibility of a reaction, optimize conditions, and understand the reaction mechanism.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure of the transition state provides critical information about the bonding changes occurring during the reaction. For example, in a nucleophilic aromatic substitution reaction on the "this compound" ring, DFT could be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the leaving group, calculating the activation energy for each step.

DFT methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of newly synthesized compounds. By calculating properties such as vibrational frequencies (Infrared and Raman), and NMR chemical shifts, theoretical spectra can be generated and compared with experimental data to confirm the structure of "this compound".

Vibrational frequency calculations can help assign the absorption bands in an experimental IR spectrum to specific molecular motions, such as C-F stretches, C-O-C stretches of the difluoromethoxy group, and pyridine ring vibrations. rsc.org Similarly, calculating the nuclear magnetic shielding tensors allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts, aiding in the structural elucidation of the molecule and its derivatives.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table is for illustrative purposes. Experimental values would be required for a direct comparison.)

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value |

| Key IR Frequency (C-F stretch) | 1250 cm⁻¹ | (To be determined) |

| ¹⁹F NMR Chemical Shift (2-fluoro) | -70 ppm | (To be determined) |

| ¹⁹F NMR Chemical Shift (-OCF₂H) | -90 ppm | (To be determined) |

| ¹³C NMR Chemical Shift (C2) | 160 ppm | (To be determined) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.gov For "this compound," MD simulations can be used to explore its conformational landscape and to understand how it interacts with other molecules, such as solvents or biological macromolecules.

Quantum Chemical Methods for Deeper Understanding of C-F Bond Properties

The properties of the carbon-fluorine (C-F) bonds in "this compound" are critical to its chemical identity and reactivity. High-level quantum chemical methods can be employed to perform detailed analyses of these bonds. For instance, calculations can determine C-F bond dissociation energies (BDEs), which quantify the strength of the bonds and are relevant for understanding potential degradation pathways. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique that can provide insights into the nature of the C-F bond, including its polarity and the extent of hyperconjugation. rsc.org Given the high electronegativity of fluorine, the C-F bonds are highly polarized, which influences the molecule's electrostatic potential and its interactions with other polar molecules.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.net For a class of compounds like substituted pyridines, a QSPR model could be developed to predict properties such as boiling point, solubility, or lipophilicity based on calculated molecular descriptors.

To build a QSPR model, a dataset of related pyridine derivatives with known experimental properties is required. For each molecule in the dataset, a series of numerical descriptors (e.g., molecular weight, surface area, electronic properties from DFT) are calculated. Statistical methods are then used to create an equation that links these descriptors to the property of interest. Such a model, once validated, could be used to predict the properties of new compounds like "this compound" without the need for experimental measurement, thereby accelerating the discovery and development process. nih.gov

Applications As a Chemical Building Block and in Materials Science

Precursors for the Synthesis of Diverse and Complex Organic Molecules

5-(Difluoromethoxy)-2-fluoropyridine is a versatile precursor for creating a wide array of complex organic structures. The fluorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, providing a direct pathway for introducing various functional groups. nih.govrsc.orglookchem.com This reactivity is a cornerstone for its application in synthetic chemistry.

The synthesis of novel heterocyclic compounds is a significant area of chemical research, particularly in the fields of medicine and agriculture. nih.govnih.gov Fluorinated azaheterocycles, including substituted pyridines, are frequently sought after for their unique biological activities. While specific documented examples detailing the direct use of this compound in the synthesis of other heterocyclic systems such as pyrazoles or triazoles are not extensively reported in publicly available literature, its structural motifs are analogous to other 2-halopyridines which are widely used for such transformations.

The 2-fluoro substituent acts as a good leaving group in nucleophilic substitution reactions. nih.gov For instance, reacting a 2-fluoropyridine (B1216828) derivative with hydrazine (B178648) or its derivatives is a common strategy for constructing pyrazole (B372694) rings fused or attached to the pyridine (B92270) core. Similarly, reactions with other binucleophiles can lead to a variety of other fused heterocyclic systems. The electron-withdrawing nature of both the fluorine atom and the difluoromethoxy group enhances the electrophilicity of the carbon atom at the 2-position, facilitating these substitution reactions.

Table 1: General Reactivity of 2-Fluoropyridines in Heterocycle Synthesis

| Reactant | Resulting Heterocycle | Reaction Type |

| Hydrazine Derivatives | Pyrazolo[1,5-a]pyridines | Nucleophilic Substitution / Cyclization |

| Amidines | Pyrimido[1,2-a]pyridines | Nucleophilic Substitution / Cyclization |

| Guanidine | Aminopyrimido[1,2-a]pyridines | Nucleophilic Substitution / Cyclization |

This table represents the general synthetic utility of 2-fluoropyridines. Specific reaction conditions and yields for this compound would require experimental validation.

The this compound moiety is a key structural element in the design of advanced molecular frameworks, particularly for the agrochemical industry. The incorporation of fluorine-containing substituents can dramatically alter the biological activity and physicochemical properties of a molecule.

A prominent example of a structurally similar compound in the agrochemical sector is the fungicide Picoxystrobin. agribusinessglobal.com While Picoxystrobin contains a 6-(trifluoromethyl)pyridin-2-yloxymethyl group, its synthesis and mode of action highlight the importance of fluorinated pyridine moieties in developing effective crop protection agents. chemicalbook.comgoogle.com The pyridine ring serves as a crucial scaffold, and the fluorine-containing group enhances properties such as metabolic stability and binding affinity to the target enzyme.

The synthesis of such complex molecules often involves the nucleophilic substitution of a halogen on the pyridine ring. google.com For a molecule like this compound, the fluorine at the C-2 position would be the primary site for such a reaction, allowing it to be integrated into a larger molecular structure.

Table 2: Examples of Agrochemicals with Fluorinated Pyridine Moieties

| Compound Name | Type | Target | Fluorinated Moiety |

| Picoxystrobin | Fungicide | Fungal Respiration (QoI) | 6-(Trifluoromethyl)pyridine |

| Fluazifop-P-butyl | Herbicide | Acetyl-CoA carboxylase | 5-(Trifluoromethyl)pyridine |

| Flupyradifurone | Insecticide | nAChR agonist | 2-Chloro-5-(trifluoromethyl)pyridine |

| Diflumetorim | Fungicide | Not specified | 4-(difluoromethoxy)phenyl (not pyridine) |

This table showcases commercially successful agrochemicals with fluorinated pyridine rings, illustrating the value of this structural class. Diflumetorim is included to show the utility of the difluoromethoxy group in agrochemicals, although it is not on a pyridine ring in this instance.

Contributions to Advanced Materials Research and Development

The unique electronic properties conferred by fluorine substituents make fluorinated organic compounds attractive for materials science applications. However, the specific contributions of this compound to this field are not extensively documented in current scientific literature.

Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. rsc.org These polymers are typically synthesized through the polymerization of fluorinated monomers, such as tetrafluoroethylene (B6358150) or vinylidene fluoride (B91410).

There is limited information available in peer-reviewed journals and patent literature to suggest that this compound is currently utilized as a monomer in the synthesis of fluorinated polymers or network materials. The development of polymers from substituted pyridines is an area of research, but specific data on the polymerization of this particular compound is not readily found. researchgate.net The synthesis of fluorinated polymers generally involves monomers where the polymerizable group (e.g., a vinyl group) is present. rsc.org

Fluorinated organic molecules are of significant interest in the design of functional materials such as liquid crystals and organic light-emitting diodes (OLEDs) due to their influence on properties like dipole moment, molecular packing, and electronic energy levels. epo.orgwhiterose.ac.ukrsc.org The introduction of fluorine can lead to materials with desirable characteristics, such as negative dielectric anisotropy in liquid crystals or improved charge transport in OLEDs. epo.orgrsc.org

Despite the potential of fluorinated pyridines in this domain, specific research detailing the application of this compound in the design and engineering of functional materials is not apparent in the surveyed literature. While the synthesis of liquid crystals containing difluorophenyl groups and pyridine-based OLED emitters has been reported, there are no direct examples that specifically incorporate the this compound structure. epo.orgwhiterose.ac.uk Therefore, its role in this area remains a subject for future exploration.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

Current synthetic routes to fluorinated pyridines often rely on harsh reagents and generate significant waste. The development of greener alternatives is a paramount goal for future research. One promising avenue is the exploration of C-H fluorination in aqueous media. figshare.comrsc.org This approach, inspired by enzymatic processes, could offer a more environmentally friendly pathway to introduce fluorine into the pyridine (B92270) ring, potentially reducing the reliance on traditional halogen-exchange reactions that often require hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF). nih.gov

Biocatalysis presents another exciting frontier for the sustainable synthesis of fluorinated compounds. nih.gov Engineered enzymes could offer highly selective and efficient routes to fluorinated intermediates, operating under mild conditions and minimizing the production of byproducts. The application of biocatalytic methods to the synthesis of 5-(difluoromethoxy)-2-fluoropyridine or its precursors could revolutionize its production, aligning with the principles of green chemistry.

Furthermore, the development of solvent-free or halide-free synthetic methods, such as the C-H functionalization of pyridine N-oxides, offers a pathway to more atom-economical processes. chimia.ch Investigating such strategies for the synthesis of this compound could significantly reduce the environmental impact of its manufacturing. A patented method for a related compound, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, highlights the potential of using water as a solvent to create a more environmentally friendly process. dovepress.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Fluorinated Pyridines

| Feature | Traditional Methods | Sustainable/Green Approaches |

| Solvents | Often organic, potentially toxic | Water, solvent-free conditions |

| Reagents | Harsh, hazardous (e.g., HF, SbF₃) | Milder reagents, biocatalysts |

| Waste Generation | High, significant byproducts | Lower, more atom-economical |

| Energy Consumption | Often requires high temperatures/pressures | Milder reaction conditions |

| Selectivity | Can be challenging | Often highly selective |

Expanding the Scope and Selectivity of C-F Bond Activation Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. nih.gov However, the ability to functionalize the C-F bond in this compound would open up new avenues for creating diverse derivatives. Transition metal-catalyzed C-F bond activation has emerged as a powerful tool for this purpose. malariaworld.org

Research into the use of transition metal complexes, particularly those of nickel and platinum, has shown promise in the activation of C-F bonds in fluoropyridines. rsc.orgnih.gov These studies have revealed competing pathways, including direct oxidative addition and phosphine-assisted mechanisms, which can be influenced by the choice of metal and ligands. figshare.com Future work could focus on developing catalytic systems that selectively activate the C-F bond at the 2-position of this compound, allowing for the introduction of a wide range of functional groups.

Furthermore, exploring visible-light-induced C-F bond activation offers a milder and more sustainable approach. rsc.org This strategy, which avoids the need for transition metals in some cases, could provide a powerful method for the difluoroalkylation of various substrates using precursors derived from this compound.

Nucleophilic aromatic substitution (SNAr) is another key strategy for functionalizing fluoropyridines. chimia.ch The fluorine atom at the 2-position of this compound is activated towards nucleophilic attack. Expanding the range of nucleophiles that can be employed in SNAr reactions with this substrate will be crucial for synthesizing a broader array of derivatives. dovepress.comauctoresonline.org

Table 2: C-F Bond Activation Strategies for Fluoropyridines

| Strategy | Description | Key Advantages |

| Transition Metal Catalysis | Utilizes metal complexes (e.g., Ni, Pt) to cleave the C-F bond. | Enables a wide range of transformations. |

| Visible-Light Photocatalysis | Uses light to initiate C-F bond activation. | Mild reaction conditions, can be metal-free. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluoride by a nucleophile. | Well-established, versatile for introducing various functional groups. |

Investigation of Novel Catalytic Systems for Regioselective Functionalization

Achieving regioselective functionalization of the pyridine ring in this compound is essential for accessing specific isomers with desired biological activities. The development of novel catalytic systems that can precisely control the position of new substituents is a key area for future research.

Rhodium(III)-catalyzed C-H functionalization has been demonstrated as an effective method for preparing multi-substituted 3-fluoropyridines with high regioselectivity. figshare.com Applying similar catalytic systems to this compound could enable the selective introduction of functional groups at specific C-H positions on the pyridine ring.

Dual-catalysis systems, employing two different metal catalysts in a one-pot reaction, offer another powerful approach to achieving site-selective C-H diarylation of heterocyclic compounds. researchgate.net Investigating the application of Ru(II)/Pd(0) dual catalysis for the functionalization of this compound could lead to the efficient synthesis of complex, multi-arylated derivatives.

Furthermore, photocatalysis is emerging as a valuable tool for difluoromethylation reactions of aromatic compounds. rsc.org Exploring novel photocatalytic systems for the regioselective functionalization of this compound could provide access to new chemical space under mild and controlled conditions. The use of silver(II) fluoride has also been shown to achieve site-selective C-H fluorination of pyridines adjacent to the nitrogen atom. mdpi.com

Table 3: Catalytic Systems for Regioselective Functionalization

| Catalytic System | Transformation | Regioselectivity |

| Rh(III) Catalysis | C-H Functionalization | High for 3-fluoropyridines |

| Ru(II)/Pd(0) Dual Catalysis | C-H Diarylation | Site-selective on heterocycles |

| Ag(II) Catalysis | C-H Fluorination | Adjacent to nitrogen |

| Photocatalysis | Difluoromethylation | Dependent on substrate and catalyst |

Integration of Advanced Computational Modeling for Predictive Synthesis and Discovery

The integration of advanced computational modeling, including Density Functional Theory (DFT) and machine learning (ML), is set to revolutionize the field of chemical synthesis and discovery. figshare.commdpi.com These tools can be leveraged to predict reaction outcomes, design novel synthetic routes, and identify new derivatives of this compound with enhanced properties.

DFT calculations can provide valuable insights into reaction mechanisms, helping to elucidate the factors that control regioselectivity in catalytic functionalization reactions. mdpi.com By understanding the energetics of different reaction pathways, researchers can rationally design catalysts and reaction conditions to favor the formation of the desired product. DFT methods have also been shown to be effective in predicting the spectroscopic properties of fluorinated compounds, which can aid in their characterization. mdpi.com

Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions with a high degree of accuracy. rsc.orgnih.gov This predictive power can be used to screen large virtual libraries of potential reactants and catalysts, accelerating the discovery of optimal conditions for the synthesis and functionalization of this compound. Furthermore, ML models can assist in the design of novel pyridine-based polymers with specific functionalities. figshare.com

In silico design and evaluation of new derivatives is another powerful application of computational chemistry. malariaworld.orgresearchgate.netnih.gov By modeling the interactions of potential drug candidates with their biological targets, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources in the drug discovery process.

Table 4: Applications of Computational Modeling in the Chemistry of this compound

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | - Mechanistic studies of reactions- Prediction of spectroscopic properties | - Rational catalyst design- Faster compound characterization |

| Machine Learning (ML) | - Prediction of reaction outcomes- Screening of virtual libraries- Design of novel materials | - Accelerated discovery of new reactions and materials- Optimization of synthetic routes |

| In Silico Drug Design | - Prediction of biological activity- Evaluation of ADME properties | - Prioritization of synthetic targets- More efficient drug discovery pipeline |

Q & A

Q. Advanced

- 2-Fluoro : Enhances hydrogen bonding with kinase backbones.

- 5-Difluoromethoxy : Optimizes hydrophobic contacts (e.g., PCSK9’s S1 pocket ). QSAR models (CoMFA/CoMSIA) align substituent properties (Hammett σ, π) with IC₅₀ values.

What analytical approaches differentiate this compound from structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.